Nickel(2+) diquinolin-8-olate

Description

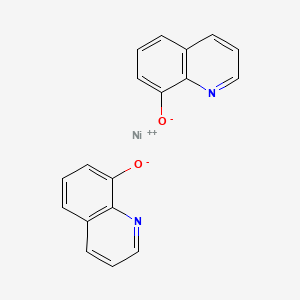

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);quinolin-8-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.Ni/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZPRVCRQDZPTA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2NiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930971 | |

| Record name | Nickel(2+) diquinolin-8-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14100-15-3 | |

| Record name | (T-4)-Bis(8-quinolinolato-κN1,κO8)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14100-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(quinolin-8-olato-N1,O8)nickel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014100153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) diquinolin-8-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(quinolin-8-olato-N1,O8)nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Nickel Ii Diquinolin 8 Olate Complexes

Direct Synthesis Strategies

Direct synthesis involves the straightforward reaction between a nickel(II) salt (such as nickel chloride, nickel acetate, or nickel nitrate) and 8-hydroxyquinoline (B1678124) in a suitable solvent. The choice of method significantly influences reaction time, yield, and product crystallinity.

Solvothermal and Reflux Methods

Conventional heating through reflux is a common and well-established method for synthesizing Nickel(II) diquinolin-8-olate and related complexes. nist.govnih.gov In a typical reflux synthesis, the nickel(II) salt and 8-hydroxyquinoline are dissolved in a solvent, often an alcohol like methanol (B129727) or ethanol, and the mixture is heated at its boiling point for several hours. nist.govnih.govnih.gov As the reaction proceeds, the complex precipitates from the solution and can be collected by filtration.

Solvothermal synthesis is a variation where the reaction is carried out in a sealed vessel (an autoclave) at temperatures above the solvent's boiling point. The increased pressure and temperature can facilitate the formation of highly crystalline materials and unique nanostructures. sci-hub.catijres.org While widely used for producing nickel oxide nanoparticles from various precursors, the principles are applicable to coordination complexes. sci-hub.catijres.org Key parameters such as temperature, reaction time, solvent type, and pH are crucial in directing the reaction's outcome. ijres.org

| Parameter | Description | Typical Values/Examples | Reference |

|---|---|---|---|

| Nickel(II) Precursor | The source of the Ni(II) ion. | NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O | nist.govnih.gov |

| Ligand | The chelating agent. | 8-Hydroxyquinoline or its derivatives | nist.govnih.gov |

| Solvent | Medium for the reaction. | Methanol, Ethanol | nist.govnih.gov |

| Temperature | Reaction temperature. | Boiling point of the solvent (e.g., ~65-78 °C) | nih.gov |

| Duration | Length of the reaction time. | 2 - 4 hours | nih.govnih.gov |

Microwave-Assisted Approaches

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods, offering significant reductions in reaction times, often from hours or days to mere minutes. ijres.org This technique utilizes microwave radiation to directly and efficiently heat the solvent and reactants, leading to rapid product formation. ijres.orgmdpi.com The synthesis of various nickel(II) complexes has demonstrated the advantages of this approach, including increased yields and energy efficiency. ijres.orgresearchgate.net For instance, the preparation of bis-L-histidinato nickel(II) was achieved in 20 minutes using microwave irradiation, whereas the same reaction required two to three days of conventional refluxing. ijres.org This rapid and controlled heating makes it a valuable method for high-throughput synthesis and optimization of reaction conditions.

| Parameter | Microwave-Assisted Synthesis | Conventional Reflux | Reference |

|---|---|---|---|

| Reactants | Nickel Acetate, L-histidine | Nickel Acetate, L-histidine | ijres.org |

| Solvent | Water | Water | ijres.org |

| Temperature | 40 °C | ~100 °C | ijres.org |

| Duration | 20 minutes | 2 - 3 days | ijres.org |

| Key Advantage | Drastically reduced reaction time | Well-established, simple equipment | ijres.org |

Precursor Design and Ligand Functionalization

The properties of the final Nickel(II) diquinolin-8-olate complex can be precisely tuned by modifying the molecular precursors, particularly the 8-hydroxyquinoline (8-HQ) ligand itself.

Derivatization of 8-Hydroxyquinoline for Enhanced Coordination

8-hydroxyquinoline is a versatile scaffold that can be chemically modified to alter the electronic and steric properties of the resulting metal complex. rroij.comnih.gov Functional groups can be introduced at various positions on the quinoline (B57606) ring to enhance coordination strength, improve solubility, or introduce new functionalities. nih.govmdpi.com For example, the introduction of different substituents can modulate the basicity (pKa) of the donor atoms and the lipophilicity (logD) of the ligand, which in turn affects the stability and bioavailability of the complex. nih.gov Strategies include forming Schiff bases by reacting 5-formyl-8-hydroxyquinoline with amines or creating hybrids by attaching amino acids like proline to the quinoline core. nist.govnih.govmdpi.com These modifications allow for the rational design of complexes with tailored properties for specific applications, such as metalloenzyme inhibition or catalysis. nih.govresearchgate.net

| Derivative Type | Modification Example | Purpose of Derivatization | Reference |

|---|---|---|---|

| Schiff Base Ligand | Condensation of 5-formyl-8-hydroxyquinoline with an amine | Creation of larger, often polymeric, coordination structures | nist.govnih.gov |

| Amino Acid Hybrid | Coupling with L-Proline | Enhance water solubility | mdpi.com |

| Imine Ligands | Formation of 8-hydroxyquinoline-imine ligands | Create complexes for catalytic applications (e.g., hydrosilylation) | researchgate.net |

| Isosteric Replacement | Replacing ring carbons with heteroatoms (e.g., in quinazoline) | Modulate metal-binding ability and physicochemical properties | nih.gov |

Utilization of Single-Source Molecular Precursors for Material Deposition

Metal-organic complexes, including those of nickel, are frequently employed as single-source molecular precursors for the deposition of thin films of materials like metal oxides. nih.govrsc.org Techniques such as Chemical Vapor Deposition (CVD) require precursors that are volatile and decompose cleanly at a specific temperature to yield the desired material. nih.govresearchgate.net While various nickel complexes, such as those with dialkylaminoalkoxide or cyclopentadienyl (B1206354) ligands, have been successfully used to deposit nickel metal or nickel oxide (NiO) films, the use of Nickel(II) diquinolin-8-olate for this purpose is less common. nih.govresearchgate.netresearchgate.net The suitability of a complex as a single-source precursor depends on its ability to vaporize without premature decomposition and to subsequently break down, leaving a pure film of the target material. The design of the organic ligands is critical in achieving the necessary balance of volatility and thermal stability.

| Precursor | Deposited Material | Deposition Temperature | Reference |

|---|---|---|---|

| [Ni(dmamp′)₂] (a dialkylaminoalkoxide complex) | Nickel Oxide (NiO) | 250 - 400 °C | nih.govresearchgate.net |

| Ni(C₅H₅)₂ (Bis(cyclopentadienyl)nickel) | Nickel Oxide (NiO) (with O₂) | > 275 °C | researchgate.net |

Control over Crystallization and Purity for Research Applications

For many applications, particularly in materials science and catalysis, obtaining the Nickel(II) diquinolin-8-olate complex in a highly pure and crystalline form is essential. The final solid-state structure, including the specific polymorph and the degree of crystallinity, can significantly influence the material's properties. Spectroscopic methods (FTIR, UV-Vis), elemental analysis, and thermal analysis (TGA/DSC) are routinely used to confirm the identity, stoichiometry, and purity of the synthesized complex. scirp.orglew.roscirp.org

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and coordination geometry of the complex. iaea.org Studies on derivatives have shown that Nickel(II) diquinolin-8-olate complexes typically adopt a six-coordinate, distorted octahedral geometry, with the nickel ion bound to two bidentate quinolinolate ligands and often two additional solvent or ancillary ligands. iaea.org For instance, the crystal structure of a pyridine (B92270) adduct of a substituted nickel 8-hydroxyquinolinate revealed a triclinic crystal system with specific unit cell parameters. iaea.org Controlling factors such as solvent choice, cooling rate, and pH can influence the crystallization process, allowing for the isolation of high-quality single crystals suitable for diffraction studies and ensuring the reproducibility of research findings.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Ni[C₉H₄(CH₃)(SC₃H₇)NO]₂(C₅H₅N)₂ | iaea.org |

| Crystal System | Triclinic | iaea.org |

| Space Group | P1 | iaea.org |

| Unit Cell Dimensions | a = 9.542(2) Å | iaea.org |

| b = 11.425(2) Å | ||

| c = 17.351(3) Å | ||

| Unit Cell Angles | α = 86.5(2)° | iaea.org |

| β = 69.62(2)° | ||

| γ = 76.45(2)° |

Structural Elucidation and Coordination Environment of Nickel Ii Diquinolin 8 Olate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid. For Nickel(II) diquinolin-8-olate, these studies have been instrumental in defining its molecular structure.

In the solid state, Nickel(II) diquinolin-8-olate typically adopts a distorted octahedral coordination geometry around the central nickel(II) ion. The nickel atom is coordinated by two 8-hydroxyquinoline (B1678124) ligands, which act as bidentate chelators, binding through the nitrogen of the quinoline (B57606) ring and the oxygen of the hydroxyl group. This results in a NiN₂O₂ coordination sphere in the equatorial plane for some derivatives nih.gov.

The bond lengths between the nickel ion and the coordinating atoms of the 8-quinolinolate ligands are crucial parameters in defining the coordination environment. In related nickel(II) complexes, Ni-N bond lengths can range from approximately 2.00 Å to 2.15 Å, while Ni-O bond lengths to phenolic oxygens can vary, for instance, between 2.220 Å and 2.431 Å in a distorted octahedral geometry of a similar complex researchgate.net. In other nickel(II) complexes with different ligands, Ni-N bond distances have been observed in the range of 1.938 Å to 2.078 Å, and Ni-O bond distances can be around 1.880 Å to 2.115 Å, depending on the nature of the oxygen-donating group mdpi.com.

The coordination geometry is often described as a slightly compressed or distorted octahedron. For example, in some mononuclear nickel(II) compounds, the equatorial Ni-N bond distances are slightly longer than the axial ones mdpi.com. The specific bond lengths and angles are influenced by factors such as the steric and electronic properties of the ligands and the packing forces within the crystal lattice.

Table 1: Representative Bond Lengths in Nickel(II) Coordination Complexes

| Bond | Typical Length (Å) | Reference Complex Type |

|---|---|---|

| Ni-N | 1.938 - 2.15 | Various Ni(II) complexes researchgate.netmdpi.com |

| Ni-O | 1.880 - 2.431 | Various Ni(II) complexes researchgate.netmdpi.com |

The coordination polyhedron around the nickel(II) ion in diquinolin-8-olate complexes often deviates from ideal octahedral symmetry. These distortions can be attributed to several factors, including the bite angle of the chelating 8-quinolinolate ligand and crystal packing effects. The geometry can be described as a distorted octahedron, and in some cases, the nickel atom may lie on an inversion center, leading to a specific symmetry within the crystal structure nih.gov. In other nickel complexes, the geometry can be distorted to the point of being described as disphenoidal or seesaw chemrxiv.orgluc.edu.

While mononuclear complexes of Nickel(II) diquinolin-8-olate are common, the 8-quinolinolate ligand can also bridge multiple metal centers, leading to the formation of polynuclear architectures or clusters. For example, a tetranuclear cobalt complex, [Co₄(OQ)₈], has been synthesized using 8-quinolinolate ligands, highlighting the potential for this ligand to form multinuclear structures researchgate.net. The formation of such polynuclear species is influenced by reaction conditions and the presence of other coordinating molecules. In some instances, intermolecular interactions, such as hydrogen bonding, can link mononuclear units into extended three-dimensional networks nih.gov. The distance between nickel centers in polynuclear complexes is a key parameter, with shorter distances potentially indicating metal-metal interactions beloit.edu.

Ligand Binding Modes and Stereochemistry

The manner in which the 8-quinolinolate ligands bind to the nickel(II) ion and the resulting spatial arrangement of these ligands are fundamental aspects of the complex's structure.

The coordination sphere of the nickel(II) ion in diquinolin-8-olate can be modified by the introduction of ancillary (or auxiliary) ligands. These additional ligands can co-coordinate to the nickel center, altering the geometry and electronic properties of the complex. For example, the addition of pyridine (B92270) as an ancillary ligand to a nickel 8-hydroxyquinolinate derivative resulted in a complex with a triclinic crystal system and a P1 space group . The presence of ancillary ligands like N,N-dimethylformamide can lead to a slightly distorted octahedral coordination environment where the ancillary ligands occupy axial positions researchgate.net. The introduction of different ancillary ligands can be a strategy to tune the properties of the resulting nickel complex rsc.orgacs.org.

Supramolecular Assembly and Intermolecular Interactions

The solid-state structure of Nickel(II) diquinolin-8-olate is not merely defined by the coordination of the ligands to the central metal ion but is significantly stabilized by a network of intermolecular forces. These interactions create a robust three-dimensional structure.

π-π Stacking Interactions

A predominant feature in the crystal packing of Nickel(II) diquinolin-8-olate is the presence of extensive π-π stacking interactions between the aromatic quinoline rings of adjacent molecules. These interactions are crucial for the stabilization of the crystal lattice. The electron-rich π-systems of the quinolin-8-olate ligands align to maximize orbital overlap, contributing significantly to the cohesive energy of the crystal.

In related metal-organic complexes featuring quinoline-based ligands, these stacking motifs are a common and critical element for charge carrier transport, making them relevant for molecular semiconductor applications. The stacking can occur in various geometries, including face-to-face and offset arrangements. In many nickel(II) complexes with aromatic ligands, the distances between the centroids of the interacting aromatic rings typically fall in the range of 3.7 to 4.0 Å. For instance, in some related nickel(II) anionic complexes, π-π stacking distances between neighboring aromatic rings have been observed to range from 3.754 Å to 3.952 Å researchgate.net. This type of interaction helps to form columns or layers of molecules, building a stable supramolecular architecture.

Table 1: Representative π-π Stacking Parameters in Related Aromatic Complexes

| Interaction Type | Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |

|---|---|---|---|

| Offset Face-to-Face | Quinoline-Quinoline | 3.7 - 4.0 | < 10 |

| Edge-to-Face | Phenyl-Quinoline | ~5.0 | ~60-90 |

Note: Data is illustrative of typical values found in related structures.

Hydrogen Bonding Networks

Although the 8-hydroxyquinoline ligand is deprotonated upon coordination to the Nickel(II) ion, eliminating the phenolic hydrogen, hydrogen bonding can still play a vital role in the supramolecular assembly, particularly if water molecules are present in the crystal lattice (forming hydrates) or if other hydrogen bond donors are part of the complex.

In the broader family of nickel(II) complexes, hydrogen bonds of the type O-H···O, N-H···O, and even weaker C-H···O interactions are instrumental in forming extended networks. For example, in hydrated nickel complexes, coordinated or solvated water molecules can act as hydrogen bond donors, linking anionic components or other complex molecules together. These networks can create intricate one-, two-, or three-dimensional architectures. In some instances, the crystal packing is a composite of intermolecular hydrogen bonding and other interactions like C–O⋯π forces chemrxiv.org. The stability and dimensionality of these networks are highly dependent on the nature of the counter-ions and solvent molecules present during crystallization mdpi.comnih.gov.

C-H…M and Other Non-Covalent Interactions in Crystal Packing

Beyond π-π stacking and classical hydrogen bonds, the crystal packing of Nickel(II) diquinolin-8-olate is further stabilized by a variety of weaker, yet significant, non-covalent interactions. These include C-H···π interactions and direct interactions between hydrogen atoms and the central metal ion (C-H···M).

C-H···π Interactions: These interactions occur when a hydrogen atom attached to a carbon atom points towards the electron-rich face of an aromatic ring. In the structure of NiQ₂, the hydrogen atoms of the quinoline rings can interact with the π-system of a neighboring ligand. Distances for such interactions in similar nickel complexes have been measured in the range of 2.860 Å to 2.948 Å researchgate.net.

Table 2: Common Non-Covalent Interactions and Typical Distances

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···π | C-H on Quinoline | π-face of Quinoline | 2.8 - 3.0 |

| C-H···M (Anagostic) | C-H | Nickel(II) center | 2.1 - 2.4 |

| van der Waals | Various atoms | Various atoms | > 3.0 |

Note: These values represent typical ranges observed in related organometallic crystal structures.

Electronic Structure and Computational Investigations of Nickel Ii Diquinolin 8 Olate

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the electronic and geometric properties of molecules. For nickel(II) diquinolin-8-olate, these calculations offer deep insights into its stability, orbital interactions, and electronic transitions.

Geometry Optimization and Validation with Experimental Data

Theoretical geometry optimization of nickel(II) diquinolin-8-olate using DFT methods allows for the prediction of its most stable three-dimensional structure. These computational models can then be validated by comparing the calculated bond lengths and angles with experimental data obtained from techniques like X-ray crystallography.

In a typical octahedral geometry for a Ni(II) complex, the coordination sphere is completed by donor atoms from the ligands. rsc.orgresearchgate.net For nickel(II) diquinolin-8-olate, the nickel(II) ion is chelated by two quinolin-8-olate ligands, which are bidentate, binding through the nitrogen and oxygen atoms. This results in a coordination environment around the nickel center.

Studies on similar Ni(II) complexes with related ligands have shown that DFT calculations can accurately predict the coordination geometry. For instance, in a distorted octahedral Ni(II) complex, bond angles around the nickel center were calculated and found to be in good agreement with experimental values. researchgate.net The bond distances are also a key parameter for validation. For example, in a six-coordinated Ni(II) complex with 8-hydroxyquinoline-imine ligands, the Ni–N(quinoline) and Ni–N(imine) bond distances were determined to be distinct, a feature that can be corroborated by computational models. mdpi.com

The following table presents a conceptual comparison of typical bond lengths that could be expected and validated through DFT and experimental methods for nickel(II) diquinolin-8-olate, based on data from similar structures.

| Bond | Typical Experimental Bond Length (Å) | Conceptual DFT Calculated Bond Length (Å) |

| Ni-O | 1.875 - 1.882 d-nb.info | ~1.88 |

| Ni-N | 1.904 - 2.242 d-nb.infopsu.edu | ~1.91 - 2.25 |

| Interactive Data Table |

This validation process is crucial for confirming the accuracy of the computational model before proceeding with further electronic structure analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its electronic absorption and emission characteristics. rsc.org

For nickel(II) diquinolin-8-olate, FMO analysis reveals how the electronic charge is distributed in these key orbitals. The HOMO is typically associated with the electron-donating ability of the molecule, while the LUMO is related to its electron-accepting ability. The composition of these orbitals, i.e., the contribution from the metal and the ligands, determines the nature of electronic transitions.

In many transition metal complexes, the HOMO and LUMO can have significant contributions from both the metal d-orbitals and the ligand-based π-orbitals. The relative energies of these orbitals can be tuned by modifying the ligands. rsc.org DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution. researchgate.net

A conceptual representation of the HOMO-LUMO gap for nickel(II) diquinolin-8-olate based on computational studies is presented below.

| Molecular Orbital | Conceptual Energy (eV) | Key Contributions |

| LUMO | -2.5 | Primarily ligand-based (π* orbitals of quinoline) |

| HOMO | -5.8 | Primarily metal-based (Ni 3d orbitals) |

| HOMO-LUMO Gap | 3.3 | |

| Interactive Data Table |

This analysis is vital for understanding the photophysical properties of nickel(II) diquinolin-8-olate and for designing new materials with tailored electronic characteristics. rsc.org

Electronic Density of States (DOS) Analysis

The electronic density of states (DOS) provides a more comprehensive picture of the electronic structure than FMO analysis by showing the distribution of all molecular orbitals at different energy levels. aps.org A DOS plot illustrates the number of available electronic states at each energy level.

Analysis of the DOS can reveal the extent of hybridization between the metal and ligand orbitals, which is crucial for understanding the nature of the chemical bonding. researchgate.net Peaks in the DOS correspond to molecular orbitals, and their proximity to the Fermi level can indicate the material's potential for conductivity and reactivity. acs.org

A spin-polarized DFT calculation can further resolve the DOS for spin-up and spin-down electrons, providing insights into the magnetic properties of the complex. researchgate.net The DOS analysis is a powerful tool for interpreting experimental spectra, such as X-ray photoelectron spectroscopy (XPS) and UV-visible absorption spectroscopy.

Electron Configuration and Oxidation States of Nickel(II) Centers

The electronic properties and reactivity of nickel(II) diquinolin-8-olate are fundamentally governed by the electron configuration and oxidation state of the central nickel ion.

d⁸ Electronic Configuration and Spin States

The nickel(II) ion has a d⁸ electronic configuration, meaning it has eight electrons in its 3d orbitals. pearson.com In an octahedral or pseudo-octahedral ligand field, these d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The arrangement of the eight d-electrons within these orbitals determines the spin state of the complex.

There are two possibilities for a d⁸ configuration in an octahedral field:

High-spin state: The electrons are distributed to maximize the total spin, resulting in two unpaired electrons (t₂g⁶ e_g²). This typically occurs with weak-field ligands. libretexts.org

Low-spin state: The electrons are paired in the lower energy orbitals to the greatest extent possible, resulting in no unpaired electrons (t₂g⁶ e_g²). However, for a d⁸ configuration in an octahedral geometry, both high-spin and low-spin configurations result in the same orbital occupancy and a paramagnetic state with two unpaired electrons. In square planar complexes, a low-spin diamagnetic state is common. libretexts.orgscielo.org.mx

The quinolin-8-olate ligand is generally considered to create a ligand field of intermediate strength. Experimental evidence, such as magnetic susceptibility measurements, for some bis(8-hydroxyquinolinato)nickel(II) complexes suggests a paramagnetic high-spin state with a magnetic moment consistent with two unpaired electrons. mdpi.com The choice between a high-spin and low-spin state can be influenced by subtle changes in the coordination environment and can be investigated computationally. acs.org

| Property | High-Spin Ni(II) (Octahedral) | Low-Spin Ni(II) (Square Planar) |

| Unpaired Electrons | 2 | 0 |

| Magnetic Behavior | Paramagnetic | Diamagnetic |

| d-orbital occupancy | t₂g⁶ e_g² | d_xz², d_yz², d_z²², d_xy² |

| Interactive Data Table |

Investigation of Ni(II/III) Redox Processes and Jahn-Teller Effects

The ability of the nickel center in nickel(II) diquinolin-8-olate to undergo redox reactions, particularly the Ni(II)/Ni(III) couple, is a key aspect of its chemical behavior. The potential at which this redox process occurs can be influenced by the ligand environment. rsc.org The coordination of the quinolin-8-olate ligands can stabilize the Ni(II) state, but oxidation to Ni(III) is a possible process that can be investigated using electrochemical techniques like cyclic voltammetry. nih.gov The Ni(II)/Ni(III) redox couple is crucial in the catalytic cycle of enzymes like nickel superoxide (B77818) dismutase (NiSOD). nih.gov

The Jahn-Teller effect is a geometric distortion of a non-linear molecule in a degenerate electronic state that reduces its symmetry and energy. libretexts.org For a d⁸ ion like Ni(II) in a perfect octahedral geometry, the ground electronic state is non-degenerate (³A₂g), and therefore, a first-order Jahn-Teller distortion is not expected. stackexchange.com However, if the complex deviates significantly from octahedral symmetry, or in excited states, distortions can occur. Furthermore, upon oxidation to Ni(III) (a d⁷ ion), the resulting electronic configuration in a low-spin state (t₂g⁶ e_g¹) would be degenerate and thus susceptible to Jahn-Teller distortion. acs.org This distortion would involve an elongation or compression along one of the molecular axes to remove the electronic degeneracy. stackexchange.com Computational studies can be employed to model the potential energy surfaces of both the Ni(II) and Ni(III) species to investigate the likelihood and nature of any Jahn-Teller distortions.

Theoretical Insights into Spin Delocalization and Charge Transfer

Computational chemistry provides powerful tools for understanding the intricate electronic structure of coordination compounds like Nickel(2+) diquinolin-8-olate. Theoretical investigations, particularly those employing Density Functional Theory (DFT), offer deep insights into the phenomena of spin delocalization and charge transfer, which are fundamental to the molecule's properties.

Spin delocalization refers to the distribution of the unpaired electron spin density away from the central metal ion and onto the surrounding ligands. In the case of the high-spin d⁸ Ni(II) center, understanding this distribution is key to characterizing the nature of the metal-ligand bonds. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to quantify this delocalization. cam.ac.ukwikipedia.org For spin-dependent systems, these analyses calculate the spin populations for different components separately to determine the net spin on each atom. cam.ac.uk

Charge transfer within the molecule involves the promotion of an electron from one part of the complex to another upon excitation. These transitions are crucial in determining the optical and electronic properties of the compound. Theoretical studies on related nickel(II) quinolinate complexes have identified several types of charge transfer. researchgate.net Time-Dependent DFT (TD-DFT) calculations are instrumental in assigning the nature of electronic transitions observed in UV-Vis spectra. These transitions can be classified as:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal d-orbital to a vacant ligand-based orbital.

Intraligand Charge Transfer (ILCT): The electronic transition occurs between orbitals located on the same ligand. researchgate.net

In many nickel(II) quinolinate systems, the lowest-energy absorptions are often attributed to a mix of LMCT and ILCT transitions. researchgate.net The specific nature and energy of these transitions are highly sensitive to the substituents on the quinolinato ligand.

Representative Data from Analogous Ni(II) Complexes

To illustrate the insights gained from computational analyses, the following tables present representative data from theoretical studies on analogous Nickel(II) complexes.

Table 1: Natural Bond Orbital (NBO) Analysis of Ni-Ligand Bonds in a Representative Nickel(II) Complex

This table shows the composition and polarization of the Ni-N and Ni-O bonds in a similar nickel complex, bis(guanidoacetate)nickel(II), as determined by NBO analysis. scienceasia.org This data highlights the hybridization of the nickel orbitals and the significant covalent character of the bonds.

| Bond | Hybridization on Ni(II) | % s-character | % p-character | % d-character | Polarization on Ni(II) (%) | Polarization on Ligand Atom (%) |

| Ni-N | sp²⋅⁰¹d¹⋅⁰¹ | 24.91 | 50.02 | 25.06 | 7.31 | 92.69 |

| Ni-O | sp²⋅⁰⁴d¹⋅⁰⁴ | 24.47 | 50.01 | 25.53 | 8.84 | 91.16 |

| Data derived from a study on bis(guanidoacetate)nickel(II) scienceasia.org. |

Table 2: Calculated Electronic Transition Assignments for a Representative Quinolinate Nickel(II) Complex

This table details the nature of electronic transitions for a pentacoordinate quinolinate nickel(II) complex, as determined by TD-DFT calculations. researchgate.net It demonstrates the mixture of charge transfer types that contribute to the observed absorption spectra.

| Transition | Calculated Energy (eV) | Primary Character | Contributing Orbitals |

| S₀ → S₁ | 2.55 | ILCT / LMCT | HOMO → LUMO |

| S₀ → S₂ | 2.89 | ILCT | HOMO-1 → LUMO |

| S₀ → S₃ | 3.10 | LMCT / ILCT | HOMO → LUMO+1 |

| Data is representative of findings for quinolinate nickel–tris(pyrazolyl)borate complexes researchgate.net. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. |

These theoretical approaches and the resulting data underscore the complex interplay of spin and charge distribution within this compound, providing a foundational understanding of its electronic behavior.

Advanced Spectroscopic Characterization of Nickel Ii Diquinolin 8 Olate Systems

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. In the case of nickel(II) diquinolin-8-olate, it reveals a complex interplay of transitions involving the metal d-orbitals and the π-orbitals of the quinolin-8-olate ligands.

The electronic absorption spectrum of nickel(II) diquinolin-8-olate is characterized by intense bands in the ultraviolet (UV) region and weaker bands in the visible region. The high-energy absorptions are primarily attributed to π → π* transitions localized on the aromatic rings of the 8-hydroxyquinoline (B1678124) ligand. mdpi.com These are often referred to as ligand-centered (LC) transitions.

Table 1: Electronic Absorption Data for Nickel(II) Diquinolin-8-olate and Related Complexes

| Complex/Ligand | Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Nickel(II) diquinolin-8-olate | Charge Transfer (CT) | 485 | Not specified | mdpi.com |

| Nickel(II) diquinolin-8-olate | d-d | 525, 600 | Not specified | mdpi.com |

| Ni(II)(dtbbpy)(o-tolyl)Cl | π–π* (dtbbpy-oriented) | 297 | Not specified | nih.gov |

| Ni(II)(dtbbpy)(o-tolyl)Cl | Charge Transfer (CT) | 475 | Not specified | nih.gov |

Note: dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridyl. Data is illustrative and may vary based on experimental conditions.

For a d⁸ nickel(II) ion in an octahedral coordination environment, three spin-allowed d-d transitions are typically expected. These transitions correspond to the excitation of electrons between the t₂g and eg sets of d-orbitals, which are split in energy by the ligand field. In nickel(II) diquinolin-8-olate, which often adopts a distorted octahedral geometry, these d-d transitions are observed as weaker bands in the visible and near-infrared (NIR) regions of the spectrum. mdpi.com For instance, bands at approximately 525 nm and 600 nm have been assigned to d-d transitions, with another predicted in the NIR region. mdpi.com

The energies of these transitions are used to determine the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B), which provide insight into the strength of the metal-ligand interaction and the degree of covalent character in the bonds. The presence of multiple bands in the visible spectrum is a strong indicator of an octahedral or distorted octahedral geometry around the Ni(II) center. mdpi.comijsdr.org

While many nickel(II) complexes are not strongly luminescent at room temperature due to efficient non-radiative decay pathways, some do exhibit photoluminescence. The emission properties are highly dependent on the rigidity of the complex and the nature of the lowest energy excited state. If the lowest excited state is a ligand-centered π-π* state, fluorescence or phosphorescence from the ligand may be observed.

Nitrogen doping has been shown in some systems to enhance the photoluminescence quantum yield. researchgate.net The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in evaluating the efficiency of the luminescent process. Detailed studies on the photoluminescence and quantum yields of nickel(II) diquinolin-8-olate specifically are less common in the readily available literature, but the principles of luminescence in transition metal complexes are well-established.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the bonding and structure of nickel(II) diquinolin-8-olate by probing the vibrational modes of the molecule.

Comparison of the FT-IR and Raman spectra of free 8-hydroxyquinoline with that of its nickel(II) complex reveals characteristic shifts in vibrational frequencies upon coordination. The coordination of the ligand to the nickel ion through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group leads to changes in the electron distribution and bond strengths within the ligand.

A key indicator of coordination is the shift in the C=N stretching vibration, which typically appears in the 1500-1700 cm⁻¹ region. conscientiabeam.com This band often shifts to lower frequencies upon complexation, indicating a weakening of the C=N bond due to the donation of electron density from the nitrogen to the metal. conscientiabeam.com Conversely, the C-O stretching vibration may shift to a higher frequency upon coordination. conscientiabeam.com Additionally, new bands corresponding to the Ni-N and Ni-O stretching vibrations appear at lower frequencies, typically in the range of 400-600 cm⁻¹. conscientiabeam.com These coordination-induced shifts provide direct evidence for the formation of the metal-ligand bonds.

Table 2: Selected FT-IR Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline and its Nickel(II) Complex

| Vibrational Mode | Free 8-Hydroxyquinoline | Nickel(II) diquinolin-8-olate | Shift upon Coordination |

| C=N Stretch | ~1630 | Lower frequency | Negative |

| C-O Stretch | ~1280 | Higher frequency | Positive |

| Ni-N Stretch | - | ~400-500 | New band |

| Ni-O Stretch | - | ~500-600 | New band |

Note: The exact frequencies can vary depending on the experimental conditions and the specific form of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like nickel(II) diquinolin-8-olate presents unique challenges and opportunities. The presence of unpaired electrons in the d⁸ Ni(II) center significantly influences the NMR spectrum.

The unpaired electrons create a local magnetic field that can cause very large chemical shifts, known as isotropic shifts, for nuclei near the paramagnetic center. du.ac.in These shifts can be much larger than the typical chemical shift range observed for diamagnetic molecules. illinois.edu The signals in paramagnetic NMR are often significantly broadened due to rapid nuclear relaxation induced by the fluctuating magnetic field of the unpaired electrons. du.ac.in

Despite the broadening, the observation of a spectrum is possible due to processes like rapid electron spin relaxation. illinois.edu The isotropic shift is composed of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which results from the magnetic anisotropy of the complex. du.ac.in Analysis of these shifts can provide detailed information about the spin distribution within the molecule and its three-dimensional structure in solution. For instance, peaks in the downfield region of a paramagnetic NMR spectrum can be indicative of an octahedral coordination geometry. researchgate.net The rapid decay of the signal necessitates specialized experimental techniques and data processing to obtain meaningful spectra. arxiv.org

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS

X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the local geometric and electronic structure of a specific absorbing atom within a molecule. rsc.orgru.nl It is element-specific and does not require long-range order, making it suitable for studying non-crystalline or dissolved samples. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Probing Local Atomic Structure and Oxidation State

For Nickel(2+) diquinolin-8-olate, XAS at the nickel K-edge provides detailed information about the Ni(II) center. The XANES region, which includes the pre-edge and the rising edge of the absorption spectrum, is particularly sensitive to the oxidation state and coordination geometry of the nickel ion. rsc.orgresearchgate.net The energy of the absorption edge shifts to higher values with an increasing oxidation state. For instance, the Ni K-edge energy can help confirm the +2 oxidation state in the complex. nih.gov Furthermore, the features within the XANES spectrum, such as the intensity and position of pre-edge peaks (e.g., the 1s → 3d transition) and the shape of the main edge, serve as a fingerprint for the coordination environment (e.g., octahedral vs. square planar vs. tetrahedral). nih.govrsc.org A distinctive 1s → 4p transition can be characteristic of square-planar low-spin Ni(II) ions. rsc.org

The EXAFS region, extending several hundred eV past the absorption edge, contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local atomic structure. nih.gov It can precisely determine the type, number, and distance of the atoms in the immediate vicinity of the central nickel atom. In the case of this compound, EXAFS analysis would yield the precise Ni-O and Ni-N bond lengths and the coordination number of the nickel center. This data is crucial for defining the first coordination sphere of the complex. nih.govnih.gov For example, studies on similar Ni(II) complexes have used EXAFS to distinguish between different coordination models, such as identifying the number of nitrogen and sulfur donors and their respective distances from the nickel center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly effective for investigating the electronic structure of paramagnetic metal complexes.

Investigation of Unpaired Electrons and Spin State

The applicability of EPR to this compound depends on its spin state, which is determined by its coordination geometry. A Nickel(II) ion has a d⁸ electron configuration. pearson.com In a square-planar geometry, the d-orbitals split in such a way that all eight electrons are paired, resulting in a diamagnetic (S=0) complex that is EPR silent. pearson.comwikipedia.org However, in octahedral or tetrahedral geometries, the orbital splitting leads to two unpaired electrons, resulting in a paramagnetic, high-spin (S=1) state that is EPR active. wikipedia.orgnih.gov

Therefore, the observation of an EPR signal for this compound would confirm a paramagnetic state, indicating a non-square-planar geometry. The EPR spectrum for an S=1 system can be complex, and its features are described by the spin Hamiltonian parameters, including the g-tensor and the zero-field splitting (ZFS) parameter, D. ias.ac.innih.gov The ZFS arises from the anisotropic electronic environment and splits the spin levels even in the absence of an external magnetic field. The analysis of the EPR spectrum allows for the determination of these parameters, which provides insight into the symmetry and electronic structure of the nickel center. ias.ac.innih.gov

Hyperfine Coupling and Spin Delocalization Studies

More detailed information can be extracted from the hyperfine structure of the EPR spectrum. Hyperfine coupling results from the interaction of the unpaired electron spin with the magnetic moments of nearby nuclei, such as the nitrogen nuclei (¹⁴N, I=1) of the quinolin-8-olate ligands. rsc.orgosti.gov This interaction splits the EPR lines into multiplets, and the magnitude of this splitting is given by the hyperfine coupling constant (A). scielo.br

Analysis of the hyperfine coupling provides a direct measure of the spin density at a particular nucleus. rsc.org By examining the ¹⁴N hyperfine coupling, it is possible to map the delocalization of the unpaired electrons from the nickel ion onto the quinolin-8-olate ligands. nih.gov A significant hyperfine interaction indicates substantial covalent character in the Ni-N bonds and the participation of the ligand orbitals in the semi-occupied molecular orbital (SOMO). acs.org Advanced EPR techniques like Electron-Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can be employed to resolve small or complex hyperfine couplings, providing a precise picture of spin distribution throughout the molecule. rsc.orgnih.gov

Magnetic Properties of Nickel Ii Diquinolin 8 Olate Complexes

Temperature-Dependent Magnetic Susceptibility Studies

The study of how the magnetic susceptibility of a material changes with temperature is a powerful tool for characterizing its magnetic properties. In nickel(II) complexes, this technique reveals whether the material is paramagnetic, diamagnetic, and provides information about the nature and strength of magnetic interactions between metal centers.

Paramagnetic and Diamagnetic Behavior in Relation to Geometry

The magnetic behavior of nickel(II) complexes is intrinsically linked to their coordination geometry. Generally, tetrahedral or nearly tetrahedral Ni(II) complexes exhibit temperature-dependent magnetic moments that are often higher than the spin-only value, indicating paramagnetism. researchgate.netrsc.org In contrast, square planar Ni(II) complexes are typically diamagnetic because the strong ligand field in this geometry causes the d-electrons to pair up. researchgate.netrsc.orgquora.com

However, there are exceptions to this general rule. Some nickel(II) complexes with planar coordination can exhibit paramagnetic properties, a phenomenon attributed to strong π-bonding of the ligands and the preference for a planar arrangement to minimize steric hindrance between bulky substituents. researchgate.netrsc.org For instance, bis(8-hydroxyquinoline-2-carboxylato-κ³O²,N,O⁸)nickel(II) trihydrate, an octahedral complex, is paramagnetic. researchgate.net The geometry of the complex dictates the splitting of the d-orbitals, which in turn determines the spin state and the resulting magnetic behavior.

Analysis of Antiferromagnetic and Ferromagnetic Coupling

In polynuclear nickel(II) complexes, the individual magnetic moments of the metal ions can interact with each other. This interaction, known as magnetic exchange coupling, can be either antiferromagnetic (where the spins align in opposite directions, leading to a decrease in the total magnetic moment) or ferromagnetic (where the spins align in the same direction, resulting in an enhanced magnetic moment). rsc.orgrsc.org

Temperature-dependent magnetic susceptibility measurements are key to characterizing these interactions. For an antiferromagnetically coupled system, the product of magnetic susceptibility and temperature (χMT) typically decreases as the temperature is lowered. frontiersin.org Conversely, for a ferromagnetically coupled system, the χMT product increases with decreasing temperature before eventually reaching a maximum.

Field-Dependent Magnetization Measurements

Measuring the magnetization of a material as a function of an applied magnetic field at a constant temperature provides further details about its magnetic properties, particularly its magnetic anisotropy.

Determination of Magnetic Anisotropy and Zero-Field Splitting Parameters

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In nickel(II) complexes, this anisotropy is quantified by the zero-field splitting (ZFS) parameters, primarily the axial ZFS parameter (D) and the rhombic ZFS parameter (E). rsc.orgmdpi.com These parameters describe the splitting of the spin states in the absence of an external magnetic field. scispace.com

The sign and magnitude of the D value are related to the coordination geometry around the nickel(II) ion. mdpi.com A positive D value is typically associated with a weak axial ligand field (tetragonally elongated octahedron), while a negative D value corresponds to a strong axial ligand field (tetragonally compressed octahedron). mdpi.com The sign of D is crucial as it influences the conditions for single-molecule magnet (SMM) behavior. mdpi.com

Field-dependent magnetization measurements, often performed at low temperatures, are essential for determining these ZFS parameters. mdpi.comscispace.com By fitting the experimental magnetization data to theoretical models, it is possible to extract the values of D and E. For instance, in some mononuclear Ni(II) complexes, joint analysis of magnetic susceptibility and field-dependent magnetization data has been used to determine D values. mdpi.com High-field electron paramagnetic resonance (HFEPR) is another powerful technique for the precise determination of ZFS parameters. rsc.org

Exchange Coupling Mechanisms in Polynuclear Nickel(II) Systems

In polynuclear nickel(II) complexes, where multiple nickel ions are present, the magnetic interactions are mediated by bridging ligands. The nature of these ligands, including the type of atoms involved in the bridge and the geometry of the bridging unit, dictates the exchange coupling mechanism.

The exchange interaction can be quantified by the exchange coupling constant, J. A positive J value typically signifies antiferromagnetic coupling, while a negative J value indicates ferromagnetic coupling (though the sign convention can vary, so it's important to note the Hamiltonian used). rsc.org The strength of the interaction is reflected in the magnitude of J.

Applications and Functional Properties of Nickel Ii Diquinolin 8 Olate in Advanced Research

Catalysis and Organic Transformations

Nickel catalysis has become a cornerstone of modern organic synthesis, offering a cost-effective and versatile alternative to palladium-based systems. sigmaaldrich.com The ability of nickel to readily access multiple oxidation states and facilitate challenging bond formations has spurred significant innovation. nih.gov

Nickel(II) Diquinolin-8-olate as Homogeneous Catalysts

Nickel(II) diquinolin-8-olate functions as a homogeneous catalyst, meaning it operates in the same phase as the reactants, typically in a liquid solution. This property allows for high reactivity and selectivity under often mild reaction conditions. The compound is specifically recognized for its catalytic activity in organic reactions, most notably in cross-coupling and polymerization processes. The efficacy of the catalyst is derived from the distinct coordination environment that the two bidentate quinolin-8-olate ligands create around the nickel(II) center, which modulates its electronic properties and enhances its reactivity. Research into related nickel(II) complexes, such as those with porphyrin or diphosphine ligands, further highlights the importance of the ligand sphere in tuning the catalytic activity for specific transformations like hydrogen evolution. nih.govrsc.orgrsc.org

Role in Cross-Coupling Reactions (e.g., C-C, C-Heteroatom Bond Formation)

Cross-coupling reactions are fundamental transformations that enable the formation of new bonds, particularly carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and are essential in the synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comnih.gov Nickel catalysts, including complexes like Nickel(II) diquinolin-8-olate, have proven to be powerful tools for these reactions.

The versatility of nickel catalysis extends to a wide array of cross-coupling reactions. sigmaaldrich.com Recent advancements have focused on developing nickel-catalyzed methods that proceed under mild conditions, often facilitated by light (photoredox catalysis) or electricity, which can promote otherwise difficult transformations. nih.govresearchgate.net These methods have been successfully applied to the formation of C-N, C-O, C-S, and C-halogen bonds. d-nb.inforsc.org The development of nickel-catalyzed C-heteroatom bond formation, in particular, represents a significant step forward, providing sustainable and practical alternatives to traditional high-temperature methods that rely on palladium or copper. nih.govresearchgate.net The ability to couple a diverse range of nucleophiles—including amines, alcohols, thiols, and amides—with various aryl halides underscores the broad applicability of these nickel-based systems. rsc.org

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Type | Reactants | Bond Formed | Significance |

|---|---|---|---|

| C-N Coupling | Aryl halides and amines/amides | C-N | Synthesis of anilines and amides, crucial for pharmaceuticals. d-nb.inforsc.orgnih.gov |

| C-O Coupling | Aryl halides and alcohols | C-O | Formation of aryl ethers, important building blocks in organic chemistry. researchgate.netd-nb.info |

| C-S Coupling | Aryl halides and thiols | C-S | Access to thioethers and sulfur-containing heterocycles. d-nb.info |

| C-C Coupling | sp2 and sp3-hybridized substrates | C-C | Construction of complex carbon skeletons. sigmaaldrich.comnih.gov |

Mechanisms of Oxidative Addition and Reductive Elimination

The catalytic activity of nickel complexes in cross-coupling reactions is primarily governed by a cycle involving two key mechanistic steps: oxidative addition and reductive elimination. sigmaaldrich.comlibretexts.org A typical catalytic cycle begins with a low-valent nickel species, usually Ni(0), which undergoes oxidative addition with a substrate (e.g., an aryl halide, R-X). In this step, the substrate bond is broken, and two new bonds are formed to the metal center, oxidizing the nickel from Ni(0) to Ni(II). libretexts.orgyoutube.com

The resulting Ni(II) intermediate, which can be a species like Nickel(II) diquinolin-8-olate, then undergoes further steps, such as transmetalation, before the final, product-forming step. Reductive elimination is the reverse of oxidative addition and is the crucial step where the new C-C or C-heteroatom bond is formed. libretexts.orgumb.edu During this process, two ligands from the nickel coordination sphere couple and are expelled as the final product, while the nickel center is reduced back to its initial low-valent state (e.g., Ni(0)), thus closing the catalytic cycle. sigmaaldrich.comumb.edu

Reductive elimination from Ni(II) centers can be challenging due to the weak oxidizing ability of the Ni(II) species. rsc.org To overcome this, several pathways have been identified:

Direct Reductive Elimination: This can have a high activation energy. rsc.org

Electron Density-Controlled Reductive Elimination: Modifying the electronic properties of the ligands can facilitate this step. rsc.org

Oxidation-Induced Reductive Elimination: The generation of transient Ni(III) or photo-excited Ni(II) intermediates can significantly lower the barrier for reductive elimination, enabling the reaction to proceed under milder conditions. nih.govrsc.org

The ligands must typically be positioned cis (adjacent) to each other for concerted reductive elimination to occur, and retention of stereochemistry at the carbon center is a characteristic feature of this pathway. libretexts.orgumb.edu

Organic Electronics and Optoelectronic Devices

Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are widely recognized as promising materials for optoelectronic applications due to their stability and favorable photophysical properties. researchgate.net This has driven research into related compounds for use in advanced electronic devices.

Development of Photo-Electric Conversion Materials

While direct studies on Nickel(II) diquinolin-8-olate for photo-electric conversion are not extensively documented, the properties of its constituent ligands and related metal complexes suggest significant potential. 8-Hydroxyquinoline (8-HQ) is a well-known ligand in materials science, and its metal complexes are ranked among the most promising materials for opto-electronic applications. researchgate.net The combination of a metal center with polypyridyl or quinoline-based ligands, such as in 2,6-di(quinolin-8-yl)pyridine, is a common strategy for creating functional materials for solar energy conversion and molecular electronics. researchgate.netacs.org These complexes often exhibit intense luminescence and stable redox states, which are critical properties for photo-electric conversion materials. researchgate.netdb-thueringen.de The design principle involves fine-tuning the electronic properties of the metal-ligand assembly to optimize light absorption and facilitate efficient electron transfer processes, which are fundamental to the operation of photovoltaic devices.

Thin Film Fabrication and Characterization for Device Applications

The transition from a promising molecular compound to a functional electronic device necessitates the ability to process the material into high-quality thin films. For organometallic complexes like Nickel(II) diquinolin-8-olate, various techniques can be employed to create the uniform, continuous layers required for optoelectronic applications. mdpi.com

Common fabrication methods include solution-based processes like spin-coating and inkjet printing, which are suitable for soluble materials, and vapor deposition techniques for less soluble compounds. researchgate.net Other methods reported for nickel-containing films include spray pyrolysis and sol-gel deposition. intimal.edu.my

Once fabricated, the structural, morphological, and optical properties of these thin films must be thoroughly characterized to ensure they meet the requirements for device performance. A suite of analytical techniques is used for this purpose.

Table 2: Techniques for Thin Film Characterization

| Technique | Information Provided | Relevance to Device Performance |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and grain size of the film. mdpi.comintimal.edu.my | Determines the material's structural integrity and order, which affects charge transport. |

| Scanning Electron Microscopy (SEM) | Surface morphology, uniformity, and presence of defects like cracks or pinholes. mdpi.comintimal.edu.my | Film quality is crucial for preventing short circuits and ensuring consistent device operation. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and distribution within the film. mdpi.com | Confirms the chemical makeup and homogeneity of the deposited material. |

| UV-Visible Spectroscopy | Light absorption properties and optical band gap. intimal.edu.my | Defines the part of the solar spectrum the material can utilize for energy conversion. |

| Photoluminescence (PL) Spectroscopy | Emission properties and information on electronic transitions and defects. researchgate.net | Essential for applications in light-emitting diodes (LEDs) and for understanding energy loss pathways in solar cells. |

The successful fabrication of smooth, polycrystalline, and adherent thin films is a critical step in harnessing the potential of Nickel(II) diquinolin-8-olate and related complexes in the next generation of organic electronic and optoelectronic devices. mdpi.comintimal.edu.my

Supramolecular Systems and Molecular Recognition

The ability of Nickel(II) complexes to participate in the formation of ordered, non-covalently linked structures is a cornerstone of their application in supramolecular chemistry. These systems are built through processes of self-assembly and molecular recognition, driven by weak intermolecular forces.

Self-Assembly Strategies Involving Nickel(II) Diquinolin-8-olate

The self-assembly of Nickel(II) complexes into larger architectures is a versatile strategy for creating novel materials. The process can be guided by the choice of ligands and counter-ions, leading to a variety of structural outcomes. For instance, cationic Ni(II) amine complexes have been used as templates to direct the self-assembly of oxidoborate anions, where extensive hydrogen-bonding interactions are crucial for the formation and stabilization of the final crystal structure. mdpi.com

More complex assemblies have been achieved through molecular recognition between a Ni(II) complex and another molecule. A notable example is the solid-state self-assembly of a Ni(II)-dibenzotetraaza beilstein-journals.organnulene derivative with fullerene C₆₀. nih.gov In this system, the nickel macrocycle and fullerene molecules organize into a common packing arrangement, forming co-crystalline structures with 1:1 and 1:2 stoichiometries. nih.gov This demonstrates how the specific shape and electronic properties of the nickel complex can be used to direct the organization of other molecular components. nih.gov

Furthermore, Ni(II) ions can be used as nodes in the self-assembly of multinuclear clusters. The reaction of a stoichiometric mixture of an acyclic ligand with nickel(II) nitrate (B79036) and a lanthanide salt can lead to the spontaneous formation of heterometallic tetranuclear complexes, such as L₃Ni₃Ln clusters. rsc.org

Table 2: Examples of Self-Assembly with Nickel(II) Complexes

| Ni(II) Complex Type | Interacting Partner / Method | Resulting Supramolecular Structure | Key Driving Force / Principle | Reference |

|---|---|---|---|---|

| Cationic Ni(II) amine complexes | Oxidoborate anions | Ionic compounds templated by the Ni(II) complex | Template effect, Hydrogen bonding | mdpi.com |

| Ni(II)-dibenzotetraaza beilstein-journals.organnulene | Fullerene C₆₀ | 1D channels, co-crystalline polymorphs (1:1 and 1:2) | Molecular recognition, Packing forces | nih.gov |

| Nickel(II) nitrate with acyclic ligand | Lanthanide (Ln) salt | Heterometallic triangular Ni₃Ln clusters | Stoichiometric self-assembly | rsc.org |

Responsive Supramolecular Architectures

Supramolecular architectures that can change their structure or function in response to external stimuli are of great interest. The molecular recognition capabilities of Ni(II) complexes are fundamental to creating such systems. The co-crystallization of a nickel macrocycle with fullerene C₆₀ is a clear demonstration of molecular recognition, where the macrocycle selectively binds and organizes the fullerene molecules into a highly ordered array. nih.gov

While specific examples of responsive architectures involving Nickel(II) diquinolin-8-olate are not extensively detailed, the principles of their construction can be inferred. Supramolecular systems held together by non-covalent forces, such as the extensive hydrogen-bonding networks seen in Ni(II)-templated oxidoborates, are inherently sensitive to their environment. mdpi.com Changes in solvent polarity, temperature, or pH could potentially disrupt or alter these weak interactions, leading to a structural transformation. This inherent responsiveness is a key feature that researchers aim to exploit for creating "smart" materials.

Biomimetic Studies and Bioinorganic Models

In bioinorganic chemistry, synthetic coordination complexes are invaluable tools for mimicking the structure and function of the active sites of metalloenzymes. This approach allows for the study of reaction mechanisms and the development of catalysts inspired by nature. Nickel, being an essential element in several enzymes, is a frequent target for such biomimetic studies. sdiarticle4.comnih.gov

Modeling Active Sites in Metalloenzymes (e.g., Metallohydrolases)

Nickel-containing enzymes catalyze a wide range of critical biological reactions, including hydrolysis. nih.govosti.gov Urease, for example, is a well-known metallohydrolase that features a dinuclear nickel active site responsible for the breakdown of urea. nih.gov Synthetic complexes that replicate features of these active sites are crucial for understanding their catalytic mechanisms. nih.gov

A functional model for nickel(II)-dependent phosphoesterase enzymes (a class of metallohydrolases) has been developed using a dinickel(II) complex of the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol. frontiersin.org This biomimetic complex was characterized by X-ray crystallography and various spectroscopic methods. frontiersin.org Kinetic analysis of its ability to hydrolyze the activated substrate BDNPP (bis(2,4-dinitrophenyl)phosphate) provided insight into its catalytic efficiency. The study proposed that a terminal water molecule acts as the nucleophile, with a kinetically relevant pKₐ, and yielded a significant catalytic rate constant (k_cat). frontiersin.org This work demonstrates how a synthetic nickel complex can successfully model the function of a natural metallohydrolase. frontiersin.org

Table 3: Kinetic Data for a Dinickel(II) Metallohydrolase Model

| Parameter | Value | Substrate | Significance | Reference |

|---|---|---|---|---|

| kcat | 0.025 s-1 | BDNPP | Measures catalytic turnover rate; considered high for similar models. | frontiersin.org |

| pKa (kinetic) | 9.7 ± 0.1 | BDNPP | Associated with the deprotonation of the nucleophilic water molecule. | frontiersin.org |

Future Research Directions and Unexplored Avenues for Nickel Ii Diquinolin 8 Olate Chemistry

Rational Design of New Ligand Architectures for Targeted Functionality

The functionality of a metal complex is intrinsically linked to the design of its ligands. For Nickel(II) diquinolin-8-olate, the rational design of new quinolin-8-olate-based ligands presents a significant opportunity to tailor its properties for specific applications. Future research will likely focus on modifying the electronic and steric characteristics of the ligand to fine-tune the complex's reactivity, stability, and photophysical behavior. researchgate.netnih.govillinois.edunih.gov

Key areas of exploration include:

Introducing Functional Groups: The incorporation of various functional groups onto the quinoline (B57606) ring can impart new functionalities. For instance, electron-donating or electron-withdrawing groups can modulate the electron density at the nickel center, thereby influencing its catalytic activity and redox potential.

Steric Hindrance Engineering: Altering the steric bulk of the ligands can control the access of substrates to the metal center, which is crucial for enhancing selectivity in catalytic reactions. illinois.edu

Chiral Ligand Development: The synthesis of chiral 8-hydroxyquinoline (B1678124) derivatives can lead to the formation of chiral Nickel(II) complexes. These complexes are highly sought after for their potential in asymmetric catalysis, a field with significant implications for the pharmaceutical and fine chemical industries. researchgate.netresearchgate.netnih.gov

A summary of potential ligand modifications and their expected impact is presented in the table below.

| Ligand Modification | Targeted Functionality | Potential Application |

| Introduction of electron-donating groups (e.g., -OCH3, -NH2) | Enhanced catalytic activity for oxidation reactions | Organic synthesis |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Tuning of redox potentials for electrocatalysis | CO2 reduction, water splitting |

| Incorporation of bulky substituents (e.g., tert-butyl) | Increased selectivity in catalysis | Fine chemical synthesis |

| Synthesis of chiral quinolin-8-ol derivatives | Asymmetric induction | Enantioselective synthesis |

| Attachment of photosensitizing moieties | Light-harvesting for photocatalysis | Solar fuel production |

Advanced Spectroscopic Techniques for Dynamic and Time-Resolved Studies

To fully comprehend the mechanisms underlying the diverse applications of Nickel(II) diquinolin-8-olate, it is essential to probe its dynamic behavior on ultrafast timescales. Advanced spectroscopic techniques offer the necessary temporal and spectral resolution to investigate excited-state dynamics, reaction intermediates, and structural changes. arxiv.orgarxiv.org

Future research will benefit from the application of a suite of advanced spectroscopic methods:

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This technique can track the evolution of electronic excited states following photoexcitation, providing crucial insights into the photophysical processes that govern the compound's luminescent and photocatalytic properties. researchgate.netrsc.orgaps.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy allows for the observation of changes in vibrational modes of the molecule on very short timescales. This can help in identifying transient species and understanding the structural dynamics during a chemical reaction. researchgate.netnih.govresearchgate.net

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local electronic and geometric structure around the nickel center. Time-resolved XAS can provide direct information about changes in the oxidation state and coordination environment of the nickel ion during catalytic cycles. escholarship.org

Ultrafast Electron Diffraction (UED): UED is an emerging technique that can directly visualize the atomic motions in a molecule as a chemical reaction unfolds. nih.govunl.educornell.eduaps.org This would provide unprecedented detail about the structural rearrangements in Nickel(II) diquinolin-8-olate during its functional processes. arxiv.orgnih.govunl.educornell.eduaps.org

The table below outlines the information that can be obtained from these advanced spectroscopic techniques.

| Spectroscopic Technique | Information Gained | Timescale |

| Femtosecond Transient Absorption Spectroscopy | Electronic excited state dynamics, charge transfer processes | Femtoseconds to nanoseconds |

| Time-Resolved Infrared Spectroscopy | Vibrational dynamics, structural changes of ligands | Picoseconds to microseconds |

| Time-Resolved X-ray Absorption Spectroscopy | Oxidation state, coordination environment of Ni(II) | Picoseconds to nanoseconds |

| Ultrafast Electron Diffraction | Real-time visualization of atomic motions, bond formation/breaking | Femtoseconds to picoseconds |

Integration into Hybrid Materials and Nanostructures

The incorporation of Nickel(II) diquinolin-8-olate into larger, structured materials is a promising strategy to enhance its stability, processability, and functionality. Future research is expected to focus on the development of hybrid materials and nanostructures that leverage the intrinsic properties of the nickel complex.

Promising research avenues include:

Metal-Organic Frameworks (MOFs): The use of functionalized diquinolin-8-olate ligands as building blocks for MOFs can lead to porous materials with well-defined active sites. nih.gov These Ni-based MOFs could exhibit enhanced catalytic activity and selectivity due to the confinement of reactants within the pores. nih.gov

Nanoparticle Formulation: The synthesis of Nickel(II) diquinolin-8-olate nanoparticles can lead to materials with high surface-area-to-volume ratios, which is beneficial for applications in catalysis and sensing.

Surface Functionalization: Grafting Nickel(II) diquinolin-8-olate onto the surface of various substrates, such as silica (B1680970) or carbon materials, can create robust and recyclable catalysts or functional surfaces for electronic devices.

Polymer Composites: Dispersing the nickel complex within a polymer matrix can lead to the development of new materials with tailored optical, electronic, or mechanical properties.

Development of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

While Nickel(II) diquinolin-8-olate has shown promise in catalysis, there is significant room for improvement in terms of its selectivity and efficiency. Future research will aim to develop novel catalytic systems based on this complex for a wider range of chemical transformations.

Key areas for development include:

Cross-Coupling Reactions: Exploring the use of Nickel(II) diquinolin-8-olate derivatives as catalysts for various cross-coupling reactions, which are fundamental transformations in organic synthesis.

Selective Oxidation: Designing catalysts for the selective oxidation of hydrocarbons under mild conditions is a major challenge in chemistry. rsc.org Modified Nickel(II) diquinolin-8-olate complexes could offer new possibilities in this area. rsc.org

Photocatalysis: Investigating the potential of Nickel(II) diquinolin-8-olate in photocatalytic processes, such as hydrogen production from water or the reduction of carbon dioxide, is a critical area of research for sustainable energy solutions. researchgate.netrsc.orgresearchgate.netmdpi.com

Electrocatalysis: Developing robust and efficient electrocatalysts for CO2 reduction is crucial for addressing climate change. semnan.ac.irnih.govresearchgate.netanu.edu.au Nickel(II) diquinolin-8-olate-based systems are promising candidates for this application. semnan.ac.irnih.govresearchgate.netanu.edu.au

The following table summarizes potential catalytic applications and the corresponding research goals.

| Catalytic Application | Research Goal | Potential Impact |

| C-H Activation | Development of catalysts for direct functionalization of C-H bonds | More efficient and atom-economical synthesis |

| Asymmetric Catalysis | Achieving high enantioselectivity in key organic reactions | Production of enantiopure pharmaceuticals |

| Photocatalytic H2 Evolution | High turnover numbers and long-term stability | Sustainable fuel production |

| Electrocatalytic CO2 Reduction | High Faradaic efficiency and selectivity for valuable products | Carbon capture and utilization |

Exploration of Advanced Optoelectronic Applications and Sensor Development

The unique photophysical properties of Nickel(II) diquinolin-8-olate, including its potential for luminescence, make it an attractive candidate for various optoelectronic applications and for the development of chemical sensors. rsc.org

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): While not as widely studied as its aluminum counterpart, Nickel(II) diquinolin-8-olate could be explored as an emissive or charge-transport material in OLEDs. scispace.com Research could focus on tuning its emission color and improving its quantum efficiency. rsc.orgscispace.com